molecular formula C10H16N2O2 B1444507 2-(3-Piperidin-2-yl-isoxazol-5-yl)-ethanol CAS No. 1316219-12-1

2-(3-Piperidin-2-yl-isoxazol-5-yl)-ethanol

Cat. No. B1444507
M. Wt: 196.25 g/mol
InChI Key: RJQSJCLEFMNLBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Piperidin-2-yl-isoxazol-5-yl)-ethanol (PEI) is a synthetic compound that has been studied for its potential applications in a variety of scientific research fields. It is a heterocyclic compound that has been used as a starting material in the synthesis of various biologically active compounds.

Scientific Research Applications

Chemical Inhibitors and Cytochrome P450 Isoforms

Research on chemical inhibitors of Cytochrome P450 (CYP) isoforms in human liver microsomes is crucial for understanding drug-drug interactions and metabolism. Chemical inhibitors are used to determine the specific CYP isoforms involved in the metabolism of various drugs, which is essential for predicting potential drug interactions. This research highlights the importance of selective chemical inhibitors in deciphering the involvement of specific CYP isoforms in drug metabolism, potentially relevant to studying compounds like "2-(3-Piperidin-2-yl-isoxazol-5-yl)-ethanol" (Khojasteh et al., 2011).

Ethanol's Biological Actions through Ion Channels

Ethanol's effects on the body are mediated through multiple receptors, including ion channels. Understanding how ethanol and related compounds interact with ionotropic receptor desensitization could provide insights into their pharmacology and effects. This area of research explores the significant role of ethanol actions on apparent desensitization in acute drug action on receptor function, which could be relevant for compounds with similar biological activities (Dopico & Lovinger, 2009).

Dopamine D2 Receptor Ligands in Neuropsychiatric Disorders

The study of dopamine D2 receptor ligands for treating neuropsychiatric disorders such as schizophrenia and Parkinson's disease highlights the therapeutic potential of compounds affecting dopamine receptors. This research emphasizes the importance of specific pharmacophores for high affinity to D2 receptors, which might be applicable to the design and study of compounds like "2-(3-Piperidin-2-yl-isoxazol-5-yl)-ethanol" for similar applications (Jůza et al., 2022).

Isoxazoline Derivatives as Anticancer Agents

Isoxazolines, including structures that may be similar to "2-(3-Piperidin-2-yl-isoxazol-5-yl)-ethanol", have been identified in natural sources and synthesized for their anticancer properties. Research in this field focuses on the isolation, synthesis, and application of isoxazoline derivatives as potential anticancer agents, highlighting the importance of structural-activity relationships and stereochemistry (Kaur et al., 2014).

properties

IUPAC Name

2-(3-piperidin-2-yl-1,2-oxazol-5-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2/c13-6-4-8-7-10(12-14-8)9-3-1-2-5-11-9/h7,9,11,13H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJQSJCLEFMNLBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C2=NOC(=C2)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Piperidin-2-yl-isoxazol-5-yl)-ethanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(3-Piperidin-2-yl-isoxazol-5-yl)-ethanol
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2-(3-Piperidin-2-yl-isoxazol-5-yl)-ethanol
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Reactant of Route 6
2-(3-Piperidin-2-yl-isoxazol-5-yl)-ethanol

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